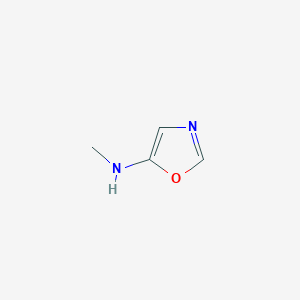

Oxazol-5-YL-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O |

|---|---|

Molecular Weight |

98.10 g/mol |

IUPAC Name |

N-methyl-1,3-oxazol-5-amine |

InChI |

InChI=1S/C4H6N2O/c1-5-4-2-6-3-7-4/h2-3,5H,1H3 |

InChI Key |

WRYWNOIBWZGSHQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oxazol-5-yl-methylamine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazol-5-yl-methylamine and its derivatives are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, its hydrochloride, and dihydrochloride salts. Detailed tables summarize the available physicochemical data, and representative experimental protocols for key transformations are provided. Furthermore, this guide employs Graphviz diagrams to visually articulate reaction pathways and experimental workflows, serving as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Properties

This compound is a heterocyclic amine that is typically handled in its more stable salt forms, primarily as the hydrochloride or dihydrochloride salt. The presence of the oxazole ring and the primary amine functionality dictates its chemical behavior and physical properties.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound and its common salt forms. It is important to note that some of the data for the free base are computed, as it is less commonly isolated.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem[1] |

| Molecular Weight | 98.10 g/mol | PubChem[1] |

| IUPAC Name | (1,3-oxazol-5-yl)methanamine | PubChem[1] |

| CAS Number | 847644-09-1 | PubChem[1] |

| XLogP3 | -0.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Polar Surface Area | 57.7 Ų | PubChem (Computed)[1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₂O | BOC Sciences[] |

| Molecular Weight | 134.56 g/mol | BOC Sciences[] |

| CAS Number | 1196156-45-2 | ChemicalBook[3] |

| Appearance | Data not available | - |

| Storage Temperature | Inert atmosphere, Room Temperature | ChemicalBook[3] |

Table 3: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C₄H₈Cl₂N₂O | Chem-Impex[4] |

| Molecular Weight | 171.06 g/mol | Chem-Impex[4] |

| CAS Number | 847491-00-3 | Chem-Impex[4] |

| Appearance | Off-white to white solid | Chem-Impex[4] |

| Purity | ≥ 96% | Chem-Impex[4] |

| Storage Temperature | 0-8 °C | Chem-Impex[4] |

Spectroscopic Data

-

¹H NMR: Protons on the oxazole ring are expected to appear in the aromatic region (typically δ 7-9 ppm). The methylene protons adjacent to the amine and the oxazole ring would likely resonate around δ 4-5 ppm. The amine protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the oxazole ring would have characteristic shifts in the aromatic region (typically δ 120-160 ppm). The methylene carbon would be expected in the aliphatic region, likely around δ 40-50 ppm.

-

FTIR: Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching of the oxazole ring (around 1500-1650 cm⁻¹), and C-O-C stretching of the oxazole ring.

Reactivity

The reactivity of this compound is characterized by the interplay of the aromatic oxazole ring and the nucleophilic primary amine.

Reactivity of the Oxazole Ring

The oxazole ring is an electron-deficient aromatic system. The nitrogen atom at position 3 is basic and can be protonated or alkylated. Electrophilic aromatic substitution on the oxazole ring is generally difficult but, when it occurs, is directed to the C4 or C5 positions. The ring can also participate in cycloaddition reactions. The stability of the oxazole ring can be compromised under harsh acidic or basic conditions, potentially leading to ring-opening.

Reactivity of the Methylamine Group

The primary amine of the methylamine substituent is a key site for a variety of chemical transformations, making it a valuable handle for the elaboration of more complex molecules. Key reactions include:

-

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amides.

-

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles.

-

Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to form secondary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates yields ureas and thioureas, respectively.

Experimental Protocols

The following are representative, detailed methodologies for key reactions involving this compound. These protocols are based on standard organic synthesis procedures and may require optimization for specific substrates and scales.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a 5-cyanooxazole or the amination of a 5-(halomethyl)oxazole.

N-Acylation of this compound

This protocol describes the formation of an amide by reacting this compound with an acyl chloride.

Experimental Workflow for N-Acylation

Detailed Protocol:

-

To a solution of this compound hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added the desired acyl chloride (1.1 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-acylated product.

Reductive Amination with this compound

This protocol outlines the formation of a secondary amine through the reaction of this compound with an aldehyde in the presence of a reducing agent.

Reductive Amination Signaling Pathway

Detailed Protocol:

-

To a solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is added sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

-

The reaction mixture is stirred at room temperature for 1-24 hours, with the progress monitored by TLC.

-

Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., DCM or EtOAc).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired secondary amine.

Applications in Drug Development

The this compound scaffold is of significant interest to the pharmaceutical industry due to its presence in a variety of biologically active molecules. The oxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The methylamine group provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatives of this compound have been investigated for a range of therapeutic areas, including oncology, infectious diseases, and neurology.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of an aromatic oxazole core and a reactive primary amine allows for the facile synthesis of diverse chemical libraries. This guide has provided a summary of its key chemical properties and reactivity, along with practical experimental protocols. A thorough understanding of the characteristics of this scaffold will continue to empower researchers in the development of novel and effective therapeutic agents.

References

"Oxazol-5-YL-methylamine" dihydrochloride salt properties

An In-depth Technical Guide to Oxazol-5-YL-methylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound dihydrochloride is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring an oxazole ring and a methylamine group, makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This technical guide provides a comprehensive overview of the known properties and applications of this compound dihydrochloride, with a focus on its physicochemical characteristics and its role in synthetic chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O·2HCl | [1][2] |

| Molecular Weight | 171.06 g/mol | [1][2] |

| Appearance | Off-white to white solid | [1] |

| Purity | ≥ 96% | [1] |

| Storage Conditions | 0-8 °C | [1] |

| CAS Number | 847491-00-3 | [1][2] |

Synthesis and Applications

This compound dihydrochloride is primarily utilized as a precursor in multi-step synthetic pathways. The oxazole moiety is a key structural feature in numerous biologically active compounds, and this dihydrochloride salt provides a convenient starting material for their elaboration.

General Synthetic Applications

The van Leusen oxazole synthesis is a well-established method for forming the oxazole ring, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). While a specific synthesis protocol for this compound dihydrochloride is not detailed in the available literature, this general strategy is a cornerstone of oxazole chemistry.

A generalized workflow for the application of oxazole building blocks in synthesis is depicted below. This illustrates the logical flow from a starting material like this compound dihydrochloride to a final, more complex bioactive molecule.

Caption: General Synthetic Workflow.

Role in Drug Discovery and Agrochemicals

The oxazole ring is a common scaffold in medicinal chemistry due to its ability to participate in various biological interactions. Derivatives of oxazoles have been investigated for a wide range of therapeutic applications.[1] While the specific biological activity of this compound dihydrochloride is not documented, its use as a building block suggests its incorporation into molecules targeting:

-

Neurological Disorders: As indicated by its application in pharmaceutical development.[1]

-

Enzyme Inhibition and Receptor Binding: Highlighting its potential in biochemical research.[1]

In the field of agrochemicals, oxazole-containing compounds are explored for their potential as herbicides and pesticides.[1] The stability and reactivity of the oxazole ring make it a suitable core for developing new crop protection agents.

Biological Context: The Oxazole Moiety

While specific signaling pathways involving this compound dihydrochloride are not available, the broader class of oxazole-containing compounds is known to interact with various biological targets. The logical relationship for the investigation of a new oxazole derivative in a biological context is outlined in the diagram below.

Caption: Biological Investigation Workflow.

Experimental Protocols

Detailed experimental protocols for the use of this compound dihydrochloride are not publicly available. However, for any synthetic application, a general experimental workflow would be followed.

General Synthetic Procedure Outline

-

Reaction Setup: The reaction vessel is charged with this compound dihydrochloride and an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The other reactants and any necessary catalysts or bases are added to the reaction mixture, often in a controlled manner (e.g., dropwise addition).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the mixture is quenched and undergoes an extraction procedure to isolate the crude product.

-

Purification: The crude product is purified using techniques like column chromatography, recrystallization, or distillation to yield the pure desired compound.

-

Characterization: The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The logical flow of a typical chemical synthesis experiment is visualized in the following diagram.

References

Solubility of Oxazol-5-yl-methylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of oxazol-5-yl-methylamine and its common salts in organic solvents. Due to a scarcity of direct quantitative solubility data in publicly available literature, this guide combines available physical properties with theoretical solubility predictions based on the principle of "like dissolves like." Furthermore, a representative experimental workflow for the synthesis of an oxazole derivative is presented to offer insights into the practical handling of similar compounds in various organic solvents, including reaction and purification steps. This guide aims to be a valuable resource for researchers in pharmaceutical development, medicinal chemistry, and organic synthesis.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its unique oxazole scaffold is a key feature in various pharmaceutical compounds, making the understanding of its physical and chemical properties, particularly its solubility, crucial for its application in drug discovery and development.[1] The solubility of a compound is a critical parameter that influences reaction kinetics, purification, formulation, and bioavailability. This guide addresses the solubility of this compound in common organic solvents, providing both theoretical predictions and practical insights.

Physicochemical Properties of this compound and its Salts

Table 1: Physicochemical Properties of this compound and its Salts

| Property | This compound | This compound Hydrochloride | This compound Dihydrochloride |

| Molecular Formula | C₄H₆N₂O | C₄H₇ClN₂O | C₄H₈Cl₂N₂O |

| Molecular Weight | 98.10 g/mol | 134.56 g/mol | 171.02 g/mol |

| Appearance | Not specified | Off-white to white solid | Off-white to white solid[1] |

| CAS Number | Not specified | 847491-00-3 | Not specified |

Predicted Solubility in Organic Solvents

Based on the polar nature of this compound, its solubility in various organic solvents can be predicted using the "like dissolves like" principle. The presence of the amine group and the heteroatoms in the oxazole ring allows for hydrogen bonding and dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): this compound is expected to have high solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. For comparison, the related compound methylamine hydrochloride is very soluble in water and has a solubility of 29.1 g/100 g in ethanol at 78°C.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is predicted in polar aprotic solvents. These solvents have large dipole moments and can engage in dipole-dipole interactions with the polar this compound molecule.

-

Low Polarity Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is expected in these solvents. While they are not as effective at solvating polar molecules as protic solvents, some degree of interaction is possible.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): this compound is predicted to have low to negligible solubility in nonpolar solvents. The lack of strong intermolecular interactions between the polar solute and nonpolar solvent molecules would result in poor solvation. The related methylamine hydrochloride is insoluble in diethyl ether and chloroform.

The following diagram illustrates the logical relationship for predicting solubility based on solvent and solute polarity.

Caption: Logic diagram for predicting the solubility of a polar molecule.

Representative Experimental Workflow: Synthesis of an Oxazole Derivative

Experimental Protocol

Reaction Setup:

-

In a round-bottom flask, a starting amine (analogous to this compound) is dissolved or suspended in a suitable organic solvent such as methanol.

-

An equimolar amount of a condensing agent is added to the mixture.

-

A catalyst, such as bromine or iodine, is added dropwise to the stirring mixture at room temperature.

-

The reaction mixture is then heated to reflux (e.g., 60-70 °C) for several hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to precipitate the crude product.

-

The mixture is neutralized with an aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted three times with a moderately polar organic solvent, such as diethyl ether.

-

The combined organic layers are washed with water and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, using a solvent system such as a mixture of n-hexane and ethyl acetate. The pure product is obtained after recrystallization from a solvent like hexane.

This workflow suggests that while the polar starting material may be soluble in a polar solvent like methanol for the reaction, the resulting, likely less polar, oxazole derivative can be extracted with diethyl ether and purified using a hexane/ethyl acetate system. This implies that the solubility of oxazole derivatives can be tuned by chemical modification.

The following diagram visualizes this experimental workflow.

Caption: Workflow for the synthesis and purification of an oxazole derivative.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current literature, this technical guide provides a framework for understanding its likely solubility in a range of organic solvents based on its chemical structure and the principle of "like dissolves like." The provided physicochemical properties and the representative experimental workflow offer practical insights for researchers working with this important class of compounds. It is anticipated that this compound and its salts will exhibit the highest solubility in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents. Experimental determination of these values is highly encouraged to further refine the understanding of this compound's behavior.

References

An In-depth Technical Guide to Oxazol-5-yl-methylamine (CAS 847491-00-3): A Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazol-5-yl-methylamine, identified by CAS number 847491-00-3, is a heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry. While the compound itself is not marketed as a therapeutic agent, its utility as a key intermediate in the synthesis of potent and selective modulators of critical biological targets is well-documented in patent literature. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthetic applications, and the pharmacological context of the molecules derived from it. The primary applications highlighted are in the development of Nicotinamide phosphoribosyltransferase (NAMPT) activators and agonists for the ALX receptor and Formyl Peptide Receptor-Like 2 (FPRL2), positioning this compound at the forefront of research into age-related diseases, neurodegeneration, and inflammatory conditions.

Chemical and Physical Properties

This compound is most commonly available as its dihydrochloride salt, which enhances its stability and solubility for use in synthetic chemistry.[1][2]

| Property | Value | Reference |

| CAS Number | 847491-00-3 | [1] |

| Common Name | This compound dihydrochloride | [1][2] |

| Molecular Formula | C₄H₆N₂O · 2HCl | [1] |

| Molecular Weight | 171.06 g/mol | [1] |

| Appearance | Off-white to white solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthetic Applications and Methodologies

The primary value of this compound lies in its role as a versatile building block. Its amine functionality provides a reactive handle for the construction of more complex molecules, particularly in the formation of urea and amide linkages.

General Synthesis of Derivatives

Patent literature describes a general synthetic route where this compound is reacted with various electrophilic partners to yield the desired final compounds. A common application is in the synthesis of urea derivatives, which are often employed as activators of nicotinamide phosphoribosyltransferase (NAMPT).

A representative, though generalized, experimental protocol for the synthesis of a urea-containing derivative can be described as follows:

-

Reaction Setup: this compound hydrochloride is dissolved in a suitable aprotic solvent, such as dioxane.

-

Base Addition: A tertiary amine base, for example, triethylamine (TEA), is added to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine.

-

Electrophile Addition: The desired isocyanate or a related carbonyl-containing electrophile (e.g., a carbamate) is added to the mixture.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 90 °C) for a period ranging from several hours to overnight to ensure complete conversion.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified, commonly by preparative High-Performance Liquid Chromatography (HPLC), to afford the final product.

Synthesis of ALX/FPRL2 Agonists

In the context of synthesizing bridged spiro[2.4]heptane derivatives that act as ALX receptor and/or FPRL2 agonists, this compound is incorporated into the final molecule, likely through amide bond formation or a similar nucleophilic addition/substitution reaction involving its primary amine group.

Pharmacological Significance and Applications

While there is no evidence of direct biological activity of this compound itself, its derivatives have been investigated for several important therapeutic targets.

Nicotinamide Phosphoribosyltransferase (NAMPT) Activation

Derivatives of this compound have been designed as small-molecule activators of NAMPT. NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair. The decline of NAD+ levels is associated with aging and a variety of age-related diseases, including neurodegenerative disorders. By activating NAMPT, these compounds can boost NAD+ levels, offering a potential therapeutic strategy for these conditions.

ALX Receptor and FPRL2 Agonism

This compound has been used as a scaffold to develop agonists for the ALX receptor (also known as FPR2) and the Formyl Peptide Receptor-Like 2 (FPRL2). These are G-protein coupled receptors that play a crucial role in the resolution of inflammation. Activation of these receptors by endogenous ligands like Lipoxin A4 initiates signaling cascades that promote anti-inflammatory and pro-resolving processes. Small-molecule agonists derived from this compound could therefore represent a novel class of therapeutics for a wide range of inflammatory diseases.

Summary of Applications

| Target Class | Specific Target(s) | Therapeutic Potential |

| Enzyme Activators | Nicotinamide Phosphoribosyltransferase (NAMPT) | Age-related diseases, neurodegeneration, metabolic disorders |

| GPCR Agonists | ALX receptor (FPR2), FPRL2 | Inflammatory diseases, autoimmune disorders |

Conclusion

This compound (CAS 847491-00-3) is a key heterocyclic building block with significant potential in drug discovery and development. Its utility is not in its intrinsic biological activity but in its role as a versatile scaffold for the synthesis of potent modulators of high-value therapeutic targets. The development of NAMPT activators and ALX/FPRL2 agonists from this starting material highlights its importance in creating novel therapeutics for challenging diseases. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for the exploration of new chemical space and the generation of innovative drug candidates. Further research into derivatives of this compound is warranted to fully explore its therapeutic potential.

References

The Versatile Building Block: A Technical Guide to Oxazol-5-yl-methylamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile scaffold. Among its derivatives, oxazol-5-yl-methylamine stands out as a crucial building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of its synthesis, applications, and the structure-activity relationships of its derivatives, with a focus on their therapeutic potential, particularly as kinase inhibitors.

Synthesis of the Core Scaffold: (Oxazol-5-yl)methanamine

A reliable and adaptable synthesis of the (oxazol-5-yl)methanamine core is paramount for its use in drug discovery programs. One effective method involves the reaction of N-protected α-amino esters with α-lithiated isocyanides. This approach allows for the construction of the oxazole ring with the desired aminomethyl side chain.

Experimental Protocol: Synthesis of Chiral N-Protected 5-(Aminomethyl)oxazoles[1]

This procedure can be adapted for the synthesis of the non-chiral parent amine by starting with a non-chiral N-protected glycine ester.

Materials:

-

N-protected α-amino ester

-

Methyl isocyanide or Benzyl isocyanide

-

n-Butyllithium (BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Quenching agent (e.g., acetic acid)

Procedure:

-

Dissolve the N-protected α-amino ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

In a separate flask, dissolve the isocyanide (e.g., methyl isocyanide) in anhydrous THF and cool to -78 °C.

-

Slowly add the organolithium reagent (e.g., BuLi for methyl isocyanide or LDA for ethyl isocyanide) to the isocyanide solution to form the α-lithiated isocyanide.

-

Transfer the α-lithiated isocyanide solution to the solution of the N-protected α-amino ester via cannula at -78 °C.

-

Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction at -78 °C by the addition of a suitable proton source, such as acetic acid.

-

Allow the reaction mixture to warm to room temperature.

-

Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-protected 5-(aminomethyl)oxazole.

-

The protecting group can then be removed under standard conditions (e.g., acidolysis for a Boc group) to yield the final (oxazol-5-yl)methanamine.

A general workflow for the synthesis and subsequent derivatization of this compound is depicted below.

Application in Kinase Inhibitor Discovery

The this compound scaffold has proven to be particularly fruitful in the development of kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. The oxazole ring can act as a hinge-binding motif, while the amine provides a convenient handle for introducing various substituents to explore the solvent-exposed regions of the kinase active site.

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to its constitutive activation and driving cancer cell proliferation. Several studies have reported the development of potent FLT3 inhibitors based on oxazole scaffolds.

A series of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine derivatives have been investigated as FLT3 inhibitors.[1][2] While this represents a different isomer of the oxazole core, the principles of targeting FLT3 are relevant. The structure-activity relationship (SAR) studies on these and related benzoxazole derivatives highlight the importance of the substitution pattern on the phenyl rings for achieving high potency.[3]

| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| T24 (a benzo[d]oxazole derivative) | FLT3-ITD | 0.41 | MV4-11 | 0.037 | [3] |

| Compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) | FLT3 (mutant) | - | Molm-13, MV4-11 | Potent growth inhibition at 100 nM | [1][2] |

| Compound 10q (a pyrazole-based inhibitor) | FLT3 | 230 | MV4-11, MOLM-14 | 0.28, 0.018 | [4] |

| Compound 5-3 (a diketopiperazine derivative) | FLT3-ITD | 188 | - | - | [5] |

Note: The table includes data for various oxazole and related heterocyclic scaffolds to provide a broader context for their potential as FLT3 inhibitors.

The constitutive activation of FLT3-ITD leads to the downstream activation of several pro-survival and proliferative signaling pathways, including the STAT5, RAS/MAPK, and PI3K/Akt pathways. Inhibition of FLT3 blocks these downstream signals, leading to apoptosis of the leukemic cells.

JNK and p38 MAPK Inhibitors

The c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs) are key regulators of cellular responses to stress and inflammation. Their dysregulation is implicated in a variety of diseases, including inflammatory disorders and neurodegenerative diseases. The development of selective inhibitors for these kinases is an active area of research.

The JNK signaling cascade is activated by various stress stimuli and inflammatory cytokines. This leads to the activation of a MAPKKK (e.g., MEKK, ASK1), which then phosphorylates and activates a MAPKK (MKK4 or MKK7). Activated MKK4/7, in turn, phosphorylates and activates JNK. JNK then translocates to the nucleus to regulate the activity of transcription factors such as c-Jun, leading to changes in gene expression that mediate inflammatory responses and apoptosis.[6][7][8]

Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. A MAPKKK activates the p38-specific MAPKKs, MKK3 and MKK6. These kinases then phosphorylate and activate the p38 MAPK isoforms (α, β, γ, δ). Activated p38 phosphorylates various downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other protein kinases (e.g., MAPKAPK2), to orchestrate cellular responses to stress.[9][10][11]

Experimental Protocols for Kinase Inhibition Assays

The evaluation of compounds as kinase inhibitors typically involves in vitro biochemical assays to determine their potency (e.g., IC₅₀) and selectivity.

General Protocol for a Kinase Inhibition Assay (e.g., FLT3, JNK, p38)

Materials:

-

Recombinant human kinase (e.g., FLT3, JNK1, p38α)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer (containing appropriate salts, buffering agents, and cofactors)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of a microplate, add the assay buffer, the kinase, and the test compound dilutions.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

-

Stop the reaction by adding a stop solution or the detection reagent.

-

Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the test compound.

-

Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme activity).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The workflow for a typical kinase inhibitor screening campaign is illustrated below.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward incorporation into diverse molecular scaffolds provides access to a wide range of chemical space. The demonstrated success of oxazole-containing compounds, particularly as kinase inhibitors, underscores the importance of this moiety in the design of novel therapeutics. The synthetic methods, biological data, and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the potential of this compound in their drug discovery endeavors.

References

- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

The Emerging Therapeutic Potential of the Oxazol-5-yl-methylamine Scaffold: A Technical Guide for Drug Discovery

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among the various oxazole-containing scaffolds, oxazol-5-yl-methylamine has emerged as a particularly promising building block for the discovery of novel therapeutic agents. Its structural features allow for versatile chemical modifications, leading to the development of compounds with diverse pharmacological activities, including kinase inhibition, neuroprotection, and antimicrobial effects. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, therapeutic applications, and the experimental protocols necessary for its evaluation.

Chemical Synthesis

The efficient synthesis of the this compound core and its derivatives is crucial for exploring its therapeutic potential. While various methods for oxazole synthesis exist, a particularly effective approach for preparing chiral 5-(aminomethyl)oxazole derivatives involves the reaction of α-amino esters with α-lithiated isocyanides.[1]

General Synthetic Protocol: Synthesis of N-protected 5-(aminomethyl)oxazoles

A general and efficient method for the preparation of chiral N-protected 5-(aminomethyl)oxazoles involves the treatment of N-protected α-amino esters with α-lithiated isocyanides. These are obtained by the metalation of methyl and benzyl isocyanides with butyllithium (BuLi) or of ethyl isocyanide with lithium diisopropylamide (LDA).[1]

Step 1: Formation of the α-lithiated isocyanide An appropriate isocyanide (e.g., methyl isocyanide) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as BuLi, is then added dropwise to generate the α-lithiated isocyanide in situ.

Step 2: Reaction with an N-protected α-amino ester The N-protected α-amino ester, dissolved in dry THF, is then slowly added to the solution of the α-lithiated isocyanide at -78 °C. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the oxazole ring.

Step 3: Quenching and Work-up The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride. The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

Step 4: Purification The crude product is purified by column chromatography on silica gel to yield the desired N-protected 5-(aminomethyl)oxazole derivative.

Step 5: Deprotection (if required) The protecting group on the amine can be removed using standard deprotection protocols to yield the final this compound.

Therapeutic Applications and Signaling Pathways

Derivatives of this compound have shown significant promise in several therapeutic areas. Below, we detail some of the key applications and the associated signaling pathways.

Oncology: FLT3 Kinase Inhibition in Acute Myeloid Leukemia (AML)

Certain oxazol-2-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[2][3] Mutations in FLT3 are common in AML and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival.

Signaling Pathway: Constitutively active FLT3-ITD (internal tandem duplication) signals through several downstream pathways, including PI3K-AKT, RAS-MEK-ERK, and STAT5, which ultimately lead to increased cell growth and proliferation and inhibition of apoptosis.

Neurodegenerative Diseases: Modulation of α-Synuclein Aggregation

Oxazole-based compounds have been investigated as inhibitors of prolyl oligopeptidase (PREP), an enzyme implicated in the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies. These inhibitors can reduce the dimerization of α-synuclein, a critical early step in the formation of toxic aggregates.

Signaling Pathway and Molecular Interactions: PREP is thought to promote α-synuclein aggregation through direct protein-protein interactions. Oxazole-based PREP inhibitors can disrupt this interaction, thereby preventing the initial dimerization and subsequent aggregation of α-synuclein. Furthermore, PREP inhibition has been linked to the activation of protein phosphatase 2A (PP2A), which can have neuroprotective effects.

Antimicrobial Activity

Various derivatives of 1,3-oxazole have demonstrated promising antimicrobial and antibiofilm activities against a range of bacterial and fungal pathogens.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various oxazole derivatives.

Table 1: Antimicrobial Activity of 1,3-Oxazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | MBIC (µg/mL) | Reference |

| 1d | E. coli ATCC 25922 | 28.1 | 225 | [1] |

| 1d | C. albicans 128 | 14 | 112.5 | [1] |

| 1e | E. coli ATCC 25922 | 28.1 | 56.2 | [1] |

| 1e | P. aeruginosa ATCC 27853 | - | 14 | [1] |

| 2d | S. epidermidis 756 | 56.2 | 112.5 | [1] |

| 4a | S. epidermidis 756 | 56.2 | - | [1] |

| 4a | B. subtilis ATCC 6683 | 56.2 | - | [1] |

| 4a | C. albicans 128 | 14 | - | [1] |

| 6j | C. albicans 128 | 14 | 112.5 | [1] |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration

Table 2: FLT3 Kinase Inhibitory Activity of Oxazol-2-amine Derivatives

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| 7c | FLT3 | Data not in snippet | Molm-13, MV4-11 | [2][3] |

| 7c | Mutated FLT3 | Data not in snippet | Molm-13, MV4-11 | [2][3] |

IC50 values are mentioned in the source but not specified in the provided snippets.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Experimental Workflow for Biological Screening

FLT3 Kinase Activity Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

Materials:

-

FLT3 Kinase Enzyme System

-

ADP-Glo™ Kinase Assay Kit

-

Test compounds (oxazole derivatives) dissolved in DMSO

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ATP solution

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add 1 µL of each compound dilution or 5% DMSO for controls.

-

Add 2 µL of FLT3 enzyme solution to each well.

-

Add 2 µL of substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

-

Test compounds (oxazole derivatives) dissolved in DMSO

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the microbial strain to be tested (e.g., 0.5 McFarland standard).

-

Prepare two-fold serial dilutions of the test compounds in the liquid growth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

α-Synuclein Aggregation Assay (Thioflavin T)

This assay monitors the aggregation of α-synuclein in the presence of test compounds using the fluorescent dye Thioflavin T (ThT).

Materials:

-

Recombinant human α-synuclein protein

-

Thioflavin T (ThT) solution

-

Test compounds (oxazole derivatives) dissolved in an appropriate solvent

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black plates with clear bottoms

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a solution of α-synuclein in PBS.

-

In a 96-well plate, combine the α-synuclein solution, ThT solution, and the test compound at various concentrations.

-

Include a control with α-synuclein and ThT but no test compound.

-

Seal the plate and incubate at 37°C with continuous shaking to promote aggregation.

-

Monitor the fluorescence of ThT at regular intervals (e.g., every 15-30 minutes) using a plate reader (excitation ~440 nm, emission ~485 nm).

-

An increase in fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of the test compounds is determined by the reduction in the rate and extent of fluorescence increase compared to the control.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to target a range of diseases, from cancer and neurodegenerative disorders to infectious diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this valuable chemical entity. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Multifaceted Biological Activities of Oxazol-5-yl-methylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a prominent scaffold in medicinal chemistry, bestowing a diverse range of biological activities upon its derivatives. Among these, "Oxazol-5-yl-methylamine" derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented to facilitate further research and drug development efforts in this area.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives | HeLa (Cervical Cancer) | 0.38 | [1] |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives | HCT116 (Colorectal Carcinoma) | 71.8 | |

| MCF7 (Breast Carcinoma) | 74.1 | ||

| Oxazol-2-amine derivatives | Molm-13 (Acute Myeloid Leukemia) | Potent Inhibition | |

| MV4-11 (Acute Myeloid Leukemia) | Potent Inhibition |

Note: "Potent Inhibition" indicates that the source reported significant activity without specifying a precise IC50 value in the abstract.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The anticancer activity of these derivatives is commonly assessed using the Sulforhodamine B (SRB) assay, a colorimetric method for determining cell density based on the measurement of cellular protein content.

Workflow for Sulforhodamine B (SRB) Assay

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Fixation: The cells are fixed in situ by the gentle addition of cold 10% (w/v) trichloroacetic acid (TCA).

-

Staining: The fixed cells are washed and then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway: FLT3 Inhibition in Acute Myeloid Leukemia (AML)

A significant target for some this compound derivatives is the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in FLT3 are common in AML and lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival. Inhibition of FLT3 by these derivatives can block these oncogenic signals.

FLT3 Signaling Pathway in AML

Caption: Simplified FLT3 signaling pathway and its inhibition in AML.

Antimicrobial Activity

Certain this compound derivatives have exhibited promising activity against a range of bacterial and fungal pathogens. This suggests their potential as lead compounds for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives | Staphylococcus aureus | Active | |

| Bacillus subtilis | Active | ||

| Escherichia coli | Active | ||

| Pseudomonas aeruginosa | Active | ||

| Candida albicans | Active | ||

| Aspergillus niger | Active |

Note: "Active" indicates that the source reported antimicrobial activity without specifying a precise MIC value in the abstract.

Experimental Protocol: Tube Dilution Method

The antimicrobial efficacy of these compounds is typically determined using the tube dilution method to establish the Minimum Inhibitory Concentration (MIC).

Workflow for Tube Dilution Method

Caption: Workflow of the tube dilution method for MIC determination.

Methodology:

-

Serial Dilution: A series of twofold dilutions of the this compound derivative is prepared in a liquid growth medium in test tubes.

-

Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The tubes are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Observation: Following incubation, the tubes are visually inspected for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

This compound derivatives have also been investigated for their ability to inhibit various enzymes, highlighting their potential in treating a range of diseases, including neurodegenerative disorders.

Quantitative Enzyme Inhibition Data

The table below summarizes the IC50 values of select derivatives against key enzymes.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 2-substituted benzo[d]oxazol-5-amine derivatives | Acetylcholinesterase (AChE) | 0.052 | [2] |

| Butyrylcholinesterase (BuChE) | 1.085 | [2] | |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase A (MAO-A) | 43.3 | |

| Monoamine Oxidase B (MAO-B) | 3.47 | ||

| trans-amino-5-arylethenyl-oxazole derivatives | Butyrylcholinesterase (BChE) | ~30 | [3] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase is often determined using a spectrophotometric method developed by Ellman.

Workflow for AChE Inhibition Assay

Caption: Workflow of the Ellman's method for AChE inhibition assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound is prepared in a 96-well plate.

-

Enzyme Addition: Acetylcholinesterase enzyme is added to the mixture.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

Incubation and Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured by monitoring the absorbance at 412 nm. The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor.

Conclusion

"this compound" derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Future studies should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific biological targets, ultimately leading to the development of novel and effective therapeutic agents.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Oxazol-5-yl-methylamine in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry, recognized for its ability to impart a diverse range of biological activities to molecular structures. Among the various oxazole-containing building blocks, oxazol-5-yl-methylamine stands out as a particularly valuable scaffold. Its inherent structural features—a reactive primary amine tethered to a stable, electron-rich aromatic heterocycle—provide a versatile platform for the synthesis of novel bioactive compounds. This technical guide explores the utility of this compound in the generation of molecules with therapeutic potential, with a focus on anticancer and antimicrobial applications. We will delve into synthetic methodologies, quantitative biological data, and the underlying mechanisms of action.

The this compound Core: A Gateway to Diverse Bioactivity

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. The primary amine handle is readily amenable to a variety of chemical transformations, including acylation, sulfonylation, and reductive amination, allowing for the systematic exploration of the chemical space around the oxazole core. This facilitates the generation of libraries of derivatives for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. The oxazole ring itself, being a bioisostere of other functional groups, can engage in key interactions with biological targets such as enzymes and receptors.

Application in Anticancer Drug Discovery

The development of novel anticancer agents is a major focus of research where the this compound scaffold has shown promise. By modifying this core, researchers have synthesized compounds with significant antiproliferative activity against various cancer cell lines.

Synthesis of N-((Oxazol-5-yl)methyl)benzamide Derivatives

A common strategy involves the acylation of the primary amine of this compound with substituted benzoyl chlorides to yield a series of N-((oxazol-5-yl)methyl)benzamide derivatives. The substituents on the phenyl ring can be varied to modulate the compound's physicochemical properties and its interaction with the biological target.

Experimental Protocol: General Procedure for the Synthesis of N-((Oxazol-5-yl)methyl)benzamides

-

To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), and stir at room temperature for 15 minutes.

-

Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-((oxazol-5-yl)methyl)benzamide derivative.

Quantitative Analysis of Anticancer Activity

The synthesized derivatives are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: In Vitro Anticancer Activity of Selected N-((Oxazol-5-yl)methyl)benzamide Derivatives

| Compound ID | Phenyl Substituent | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |

| 1a | 4-Chloro | 15.2 | 21.8 |

| 1b | 4-Methoxy | 25.6 | 32.1 |

| 1c | 3,4-Dichloro | 8.9 | 12.5 |

| 1d | 4-Nitro | 11.3 | 18.4 |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

-

Seed cancer cells (e.g., HCT116, MCF7) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Fix the cells with trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) dye.

-

Wash the plates to remove unbound dye and solubilize the bound dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Action

While the precise mechanism of action for many oxazole-based anticancer agents is still under investigation, some have been shown to target key signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives may act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound derivative.

Application in Antimicrobial Drug Discovery

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. The increasing prevalence of drug-resistant bacteria necessitates the discovery of new classes of antibiotics, and oxazole-containing compounds have demonstrated promising activity.

Synthesis of N-((Oxazol-5-yl)methyl)sulfonamide Derivatives

In a similar fashion to the anticancer agents, a series of N-((oxazol-5-yl)methyl)sulfonamides can be synthesized by reacting this compound with various sulfonyl chlorides. This allows for the introduction of a different linking group and diverse substituents to probe for antimicrobial activity.

Experimental Protocol: General Procedure for the Synthesis of N-((Oxazol-5-yl)methyl)sulfonamides

-

Dissolve this compound hydrochloride (1.0 eq) and a base such as pyridine or triethylamine (2.5 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C.

-

Add the desired sulfonyl chloride (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the pure N-((oxazol-5-yl)methyl)sulfonamide.

Quantitative Analysis of Antimicrobial Activity

The synthesized sulfonamide derivatives are tested for their ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is determined to assess the potency of the compounds.

Table 2: In Vitro Antimicrobial Activity of Selected N-((Oxazol-5-yl)methyl)sulfonamide Derivatives

| Compound ID | Sulfonyl Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 2a | 4-Toluenesulfonyl | 16 | 32 |

| 2b | 4-Chlorobenzenesulfonyl | 8 | 16 |

| 2c | Thiophene-2-sulfonyl | 16 | 64 |

| 2d | Naphthalen-2-sulfonyl | 4 | 8 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubrate the plates at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Synthesis and Biological Evaluation

The process of discovering bioactive molecules from the this compound scaffold follows a logical workflow from initial synthesis to biological characterization.

Caption: A typical workflow for the synthesis and evaluation of bioactive molecules derived from this compound.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in the synthesis of bioactive molecules. Its straightforward derivatization allows for the creation of diverse chemical libraries, which are essential for the discovery of new therapeutic agents. The examples provided in this guide for anticancer and antimicrobial applications highlight the potential of this core structure. Future research in this area will likely focus on exploring a wider range of chemical transformations of the primary amine, the synthesis of more complex and rigid analogs to enhance target specificity, and the elucidation of the precise molecular mechanisms of action for the most promising compounds. The continued investigation of derivatives of this compound is a promising avenue for the development of next-generation therapeutics.

Oxazol-5-yl-methylamine in Enzyme Inhibition: A Technical Guide for Drug Discovery Professionals

An In-depth Review of the Oxazole Scaffold in Targeting Key Enzymes for Therapeutic Development

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of small molecule enzyme inhibitors due to its favorable physicochemical properties and ability to participate in various binding interactions. Oxazol-5-yl-methylamine, as a foundational building block, provides a versatile entry point for the synthesis of diverse compound libraries for enzyme inhibition studies. This technical guide offers a comprehensive overview of the application of oxazole-containing compounds in enzyme inhibition, with a focus on key enzyme targets, experimental methodologies, and the associated signaling pathways. While direct quantitative inhibitory data for the parent this compound is not extensively documented in publicly available literature, this guide will focus on the broader class of oxazole derivatives to inform the design and execution of research programs in this area.

Key Enzyme Targets for Oxazole-Based Inhibitors

Research has demonstrated the potential of oxazole derivatives to inhibit several classes of enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer. The primary targets include acetylcholinesterase, monoamine oxidase, and carbonic anhydrase.

Quantitative Enzyme Inhibition Data for Oxazole Derivatives

The following table summarizes representative quantitative inhibition data for various oxazole derivatives against their respective enzyme targets. It is important to note that these are complex molecules where the oxazole moiety is part of a larger chemical entity.

| Compound Class | Target Enzyme | IC50 / Ki | Therapeutic Area |

| Benzimidazole-based oxazoles | Acetylcholinesterase (AChE) | IC50 values in the low micromolar to nanomolar range | Alzheimer's Disease |

| Benzimidazole-based oxazoles | Butyrylcholinesterase (BuChE) | IC50 values in the low micromolar to nanomolar range | Alzheimer's Disease |

| Semicarbazone/Thiazole/Oxazole analogues | Monoamine Oxidase A (MAO-A) | IC50 values in the micromolar range | Neurological Disorders |

| Semicarbazone/Thiazole/Oxazole analogues | Monoamine Oxidase B (MAO-B) | IC50 values in the micromolar range | Neurological Disorders |

| Ureidosulfonamides containing oxazole | Carbonic Anhydrase IX (CA IX) | Ki values in the nanomolar range | Cancer |

| Sulfonamide-oxazole hybrids | Carbonic Anhydrase II (CA II) | Ki values in the nanomolar range | Glaucoma, Epilepsy |

Experimental Protocols for Enzyme Inhibition Assays

Detailed and robust experimental protocols are critical for the accurate determination of enzyme inhibition. Below are generalized, yet detailed, methodologies for assessing the inhibitory potential of oxazole-based compounds against key enzyme targets.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Human recombinant acetylcholinesterase (or from other sources)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATCh (e.g., 15 mM) in distilled water.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

-

Assay in 96-well plate:

-

Add 20 µL of various concentrations of the test compound (or vehicle for control) to the wells.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the AChE solution and pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCh solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a common method for determining the activity of both MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is measured using a probe that fluoresces in the presence of horseradish peroxidase (HRP).

Materials:

-

Human recombinant MAO-A and MAO-B

-

MAO substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

MAO-A specific inhibitor (e.g., clorgyline) for control

-

MAO-B specific inhibitor (e.g., selegiline) for control

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Test compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe and HRP in phosphate buffer.

-

Prepare a working solution of the MAO substrate.

-

Prepare working solutions of MAO-A and MAO-B in phosphate buffer.

-

-

Assay in 96-well plate:

-

Add 50 µL of MAO-A or MAO-B solution to the wells.

-

Add 2 µL of various concentrations of the test compound (or vehicle/control inhibitor).

-

Pre-incubate for 15 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of the reaction mixture (containing substrate, fluorescent probe, and HRP).

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for the monoamine oxidase (MAO) inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm.

Materials:

-

Human carbonic anhydrase isoforms (e.g., CA II, CA IX)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (e.g., 20 mM, pH 7.4)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of p-NPA in acetonitrile.

-

Prepare a working solution of CA in Tris-HCl buffer.

-

-

Assay in 96-well plate:

-

Add 10 µL of various concentrations of the test compound to the wells.

-

Add 170 µL of Tris-HCl buffer.

-

Add 10 µL of the CA solution and pre-incubate for 10 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the p-NPA solution.

-

Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate.

-

Determine the percentage of inhibition and subsequently the IC50 or Ki value.

-

Experimental Workflow for CA Inhibition Assay

Caption: Workflow for the carbonic anhydrase (CA) inhibition assay.

Signaling Pathways Modulated by Oxazole-Based Enzyme Inhibitors

Understanding the downstream consequences of enzyme inhibition is crucial for drug development. The following diagrams illustrate the signaling pathways affected by the inhibition of the key target enzymes.

Acetylcholinesterase Inhibition and Cholinergic Signaling

Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. This is a key therapeutic strategy for Alzheimer's disease, aiming to compensate for the loss of cholinergic neurons.[1][2][3][4]

Caption: Impact of AChE inhibition on cholinergic signaling.

Monoamine Oxidase Inhibition and Neurotransmitter Regulation

MAO inhibitors prevent the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, thereby increasing their levels in the brain. This mechanism is central to the action of many antidepressant and anti-Parkinson's drugs.[5][6][7]

Caption: Regulation of neurotransmitter levels by MAO inhibition.

Carbonic Anhydrase Inhibition and pH Regulation in Cancer

In the tumor microenvironment, carbonic anhydrase IX (CA IX) is often overexpressed and contributes to the acidification of the extracellular space, which promotes tumor growth and metastasis.[8][9][10][11][12] Inhibitors of CA IX can disrupt this process.

Caption: Role of CA IX inhibition in the tumor microenvironment.

Conclusion and Future Directions